molecular formula C24H24N4O6 B2830846 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone oxalate CAS No. 1396749-22-6

2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone oxalate

Cat. No.: B2830846
CAS No.: 1396749-22-6
M. Wt: 464.478
InChI Key: GIDDDPGUEZMGJO-UHFFFAOYSA-N
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Description

2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone oxalate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an azetidine ring, and an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone oxalate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Azetidine Ring Formation: The azetidine ring is often formed via the cyclization of a suitable amino alcohol or amino halide precursor.

    Indoline Attachment: The indoline moiety can be introduced through nucleophilic substitution reactions, where an indoline derivative reacts with an electrophilic intermediate.

    Final Coupling and Oxalate Formation: The final step involves coupling the intermediate compounds to form the target molecule, followed by the addition of oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and indoline moieties.

    Reduction: Reduction reactions can target the oxadiazole ring or the azetidine ring, potentially leading to ring-opening or hydrogenation.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

Medicinally, 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone oxalate could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in diseases such as cancer, inflammation, or neurological disorders.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The oxadiazole and azetidine rings could play a role in binding to these targets, while the indoline moiety might influence the compound’s overall bioactivity and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone
  • 2-(3-(3-Benzyl-1,2,4-thiadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone
  • 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)-1-(indolin-1-yl)ethanone

Uniqueness

What sets 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone oxalate apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both an oxadiazole and an azetidine ring in the same molecule is relatively rare, providing distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2.C2H2O4/c27-21(26-11-10-17-8-4-5-9-19(17)26)15-25-13-18(14-25)22-23-20(24-28-22)12-16-6-2-1-3-7-16;3-1(4)2(5)6/h1-9,18H,10-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDDDPGUEZMGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3CC(C3)C4=NC(=NO4)CC5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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